



(Z)-hex-3-ene-2,5-diol chemical properties and structure

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An In-depth Technical Guide to (Z)-hex-3-ene-2,5-diol

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of **(Z)-hex-3-ene-2,5-diol**, targeted towards researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide combines reported computed data with established chemical principles to offer a thorough profile of the compound.

Chemical Structure and Identifiers

(Z)-hex-3-ene-2,5-diol is an unsaturated diol with a six-carbon chain. The presence of a cisconfigured double bond between carbons 3 and 4, along with hydroxyl groups at positions 2 and 5, defines its structure and stereochemistry.

Caption: 2D representation of (Z)-hex-3-ene-2,5-diol.

Table 1: Chemical Identifiers



| Identifier | Value | |
|-------------------|--|--|
| IUPAC Name | (Z)-hex-3-ene-2,5-diol | |
| Synonyms | cis-3-Hexene-2,5-diol | |
| Molecular Formula | C ₆ H ₁₂ O ₂ [1] | |
| Molecular Weight | 116.16 g/mol [1] | |
| CAS Number | 184763-27-7[1] | |
| InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1- 2H3/b4-3-[1] | |
| SMILES | CC(/C=C\C(C)O)O[1] | |

Chemical Properties

Experimental data on the physical properties of **(Z)-hex-3-ene-2,5-diol** are scarce. The following table summarizes computed data available from public databases. For comparison, experimental data for the related compound, 2,5-dimethyl-hex-3-yne-2,5-diol, the precursor in the proposed synthesis, are also included where available.

Table 2: Physicochemical Properties

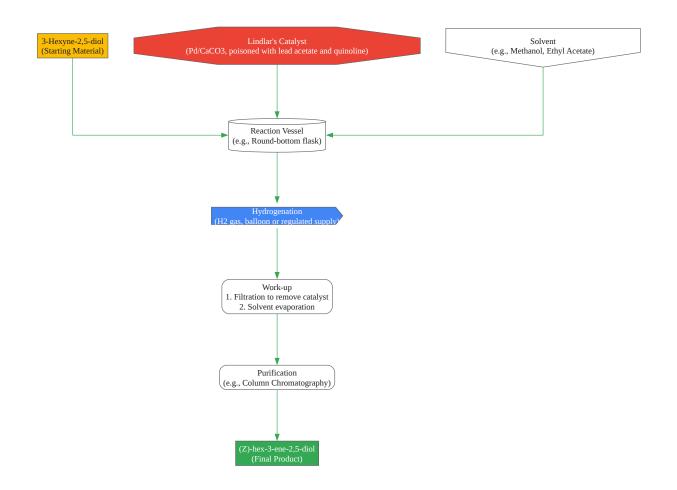


| Property | (Z)-hex-3-ene-2,5-diol (Computed) | 2,5-Dimethyl-hex-3-yne- 2,5-diol (Experimental) |
|------------------------------|--------------------------------------|--|
| Molecular Weight | 116.16 g/mol [1] | 142.19 g/mol |
| Boiling Point | Not available | 205 °C |
| Melting Point | Not available | 94-95 °C |
| Density | Not available | Not available |
| Solubility | Not available | Soluble in water, alcohol, acetone |
| XLogP3 | 0.3 | Not available |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 3 | 1 |

Proposed Synthesis

A plausible and stereoselective method for the synthesis of **(Z)-hex-3-ene-2,5-diol** is the partial hydrogenation of the corresponding alkyne, 3-hexyne-2,5-diol, using a poisoned catalyst such as Lindlar's catalyst. This method is well-established for the preparation of cis-alkenes from alkynes.





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Caption: Proposed workflow for the synthesis of (Z)-hex-3-ene-2,5-diol.



Experimental Protocol:

Objective: To synthesize (Z)-hex-3-ene-2,5-diol via partial hydrogenation of 3-hexyne-2,5-diol.

Materials:

- 3-Hexyne-2,5-diol
- Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
- Quinoline (optional, as an additional poison)
- Methanol or Ethyl Acetate (anhydrous)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve 3-hexyne-2,5-diol in an appropriate solvent like methanol or ethyl acetate.
- Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne). A small
 amount of quinoline can be added to further deactivate the catalyst and prevent overreduction to the alkane.
- The flask is sealed and the atmosphere is replaced with hydrogen gas, typically from a balloon or a regulated supply.
- The reaction mixture is stirred vigorously at room temperature.
- The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
- Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.



- The catalyst is removed by filtration through a pad of celite.
- The solvent is removed from the filtrate under reduced pressure (rotary evaporation).
- The crude product can be purified by column chromatography on silica gel to yield pure (Z)hex-3-ene-2,5-diol.

Spectroscopic Properties

While experimental spectra for **(Z)-hex-3-ene-2,5-diol** are not readily available, its key spectroscopic features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy:

- O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
- C-H stretch (sp³): Absorptions are expected just below 3000 cm⁻¹ for the methyl and methine
 C-H bonds.
- C-H stretch (sp²): A weaker absorption is anticipated between 3000-3100 cm⁻¹ due to the vinylic C-H bonds of the alkene.
- C=C stretch: A medium to weak absorption band is expected around 1650 cm⁻¹ for the cisdisubstituted carbon-carbon double bond. The intensity may be weak due to the relatively symmetrical nature of the substitution.
- C-O stretch: A strong absorption should appear in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted):

 -CH₃ protons: A doublet is expected for the methyl groups, coupling to the adjacent methine proton.



- -CH(OH) protons: A multiplet is expected for the methine protons attached to the hydroxyl groups.
- =CH- protons: A multiplet is expected for the two vinylic protons, which would be chemically equivalent.
- OH protons: A broad singlet is expected for the hydroxyl protons, which may or may not show coupling depending on the solvent and concentration.

¹³C NMR (Predicted):

- -CH3 carbons: A signal is expected in the upfield region.
- -CH(OH) carbons: A signal is expected for the carbons bearing the hydroxyl groups.
- =CH- carbons: A signal is expected in the downfield region, characteristic of alkene carbons.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for **(Z)-hex-3-ene-2,5-diol**. Further research would be required to investigate its potential pharmacological or biological effects.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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